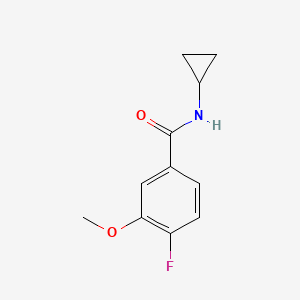

![molecular formula C18H25NO4 B1400292 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine CAS No. 1016980-41-8](/img/structure/B1400292.png)

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Overview

Description

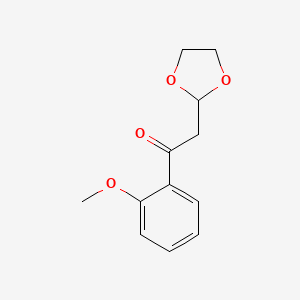

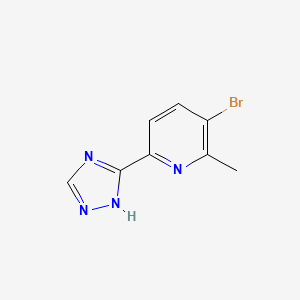

“1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is a chemical compound with the CAS Number: 1016980-41-8 . Its IUPAC name is tert-butyl 4- (3- (methoxycarbonyl)phenyl)piperidine-1-carboxylate . The compound has a molecular weight of 319.4 .

Molecular Structure Analysis

The InChI code for “1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine” is 1S/C18H25NO4/c1-18 (2,3)23-17 (21)19-10-8-13 (9-11-19)14-6-5-7-15 (12-14)16 (20)22-4/h5-7,12-13H,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.4 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

C18H25NO4 C_{18}H_{25}NO_{4} C18H25NO4

, is a significant chemical in various research fields .Drug Synthesis and Design

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine: is a key intermediate in the synthesis of complex pharmaceuticals. Its piperidine core is a common motif in many drugs, serving as a building block for the creation of molecules with potential therapeutic effects. The tert-butoxycarbonyl (Boc) group in particular is useful for protecting the nitrogen atom during chemical reactions, allowing for further functionalization of the molecule .

Pharmacological Research

Piperidine derivatives are present in numerous classes of pharmaceuticals and exhibit a wide range of biological activities. As such, Methyl 3-(1-Boc-4-piperidinyl)benzoate is used in pharmacological research to develop new drugs with improved efficacy and safety profiles. It’s particularly relevant in the study of central nervous system disorders and pain management .

Organic Synthesis

This compound is employed in organic synthesis as a versatile reagent. It can undergo various chemical transformations, including cyclization, hydrogenation, and multicomponent reactions, to yield a diverse array of piperidine derivatives. These derivatives can then be utilized to explore new reactions or synthesize novel organic compounds .

Material Science

In material science, piperidine structures are investigated for their potential use in creating new materials with unique properties1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can be a precursor to polymers or other macromolecules that may exhibit desirable characteristics such as conductivity, flexibility, or durability .

Analytical Chemistry

As an analytical standard, Methyl 3-(1-Boc-4-piperidinyl)benzoate aids in the development of analytical methods. It can be used to calibrate instruments or develop new techniques for the detection and quantification of similar compounds in complex mixtures .

Chemical Biology

In chemical biology, this compound is used to probe biological systems and understand the role of piperidine-containing molecules in living organisms. It can be tagged with fluorescent markers or other probes to study drug-receptor interactions or to trace the distribution of drugs within cells .

Peptide Chemistry

The Boc group is particularly important in peptide chemistry for protecting amines during peptide synthesis1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can be used to introduce the piperidine moiety into peptides, which can alter their biological activity or stability .

Catalysis

Lastly, piperidine derivatives can act as ligands or organocatalysts in various catalytic processes. Researchers may use Methyl 3-(1-Boc-4-piperidinyl)benzoate to develop new catalytic systems that can increase the efficiency of chemical reactions, leading to more sustainable and cost-effective processes .

Mechanism of Action

Target of Action

It’s known that this compound is a useful research chemical

Biochemical Pathways

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that it may play a role in the modification of biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Given its molecular weight of 31940 , it’s likely that it has good membrane permeability, which could potentially influence its absorption and distribution

Result of Action

As a useful research chemical , it’s likely that it has significant effects at the molecular and cellular levels. The exact nature of these effects would depend on the specific targets and pathways it interacts with.

Action Environment

It’s known that this compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.

properties

IUPAC Name |

tert-butyl 4-(3-methoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXKQOXINPENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

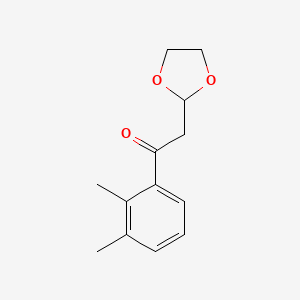

![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)